3,4'-Dichlorobenzophenone
Description
Historical Context and Evolution of Dichlorobenzophenone Research
Research into dichlorobenzophenones, including the 3,4'-isomer, has historically been linked to the study of organochlorine pesticides like DDT. cdnsciencepub.comcdnsciencepub.com The degradation of DDT in the environment can lead to the formation of various metabolites, including dichlorobenzophenone derivatives. canterbury.ac.nz Early research often focused on identifying and characterizing these degradation products to understand the environmental fate and impact of DDT. cdnsciencepub.comcanterbury.ac.nz
Over time, the focus of dichlorobenzophenone research has evolved. While the connection to pesticide metabolism remains an area of interest, significant academic inquiry has shifted towards the synthetic utility of these compounds. ontosight.aibohrium.com Researchers have explored the use of dichlorobenzophenones as building blocks in the creation of more complex molecules. bohrium.com For instance, the coupling of dichlorobenzophenones has been instrumental in developing sterically-encumbered polyphenylene backbones, which are valued for their thermal stability. bohrium.com This has led to applications in materials science, particularly in the development of polymers like poly(aryl ether ketone)s (PAEKs) and proton exchange membranes (PEMs) for fuel cells. bohrium.comresearchgate.net The synthesis of these advanced materials often involves the polycondensation of dichlorobenzophenone derivatives with other monomers. researchgate.netsysrevpharm.org
Academic Significance and Research Gaps in the Field
The academic significance of 3,4'-dichlorobenzophenone lies primarily in its role as a versatile precursor in organic synthesis. ontosight.ai Its structure allows for a variety of chemical transformations, making it a valuable component in the synthesis of targeted molecules with specific properties. For example, it has been used in the synthesis of phthalazinone-based poly(aryl ether ketone)s, which exhibit excellent thermal stability and flame-retardant properties. researchgate.net Furthermore, spectroscopic studies, such as FT-IR, FT-Raman, and UV-Visible analysis, have been conducted to understand the vibrational frequencies, electronic transitions, and other molecular properties of this compound, contributing to a deeper understanding of its fundamental chemical nature. researchgate.net
Despite the existing body of research, several gaps remain. While the synthesis and application of polymers derived from dichlorobenzophenones are well-documented, there is a need for more in-depth studies on the structure-property relationships of these materials. bohrium.comacs.org Further investigation is also required to explore the full potential of this compound in the synthesis of novel bioactive compounds. While its use as an intermediate for pharmaceuticals and agrochemicals is acknowledged, detailed studies on the synthesis and biological evaluation of new derivatives are less common. ontosight.ai Additionally, while the environmental presence of dichlorobenzophenones as pesticide metabolites is known, more research is needed to fully understand their long-term environmental fate and potential ecological impact. canterbury.ac.nzusj.edu.mo A 2024 report highlighted the general fragmentation of research on pesticide contaminants and their treatment, indicating a need for more comparative and predictive studies on the effectiveness of removal methods for compounds with varying physicochemical properties. acs.org
Isomeric Considerations and Structural Nuances in Dichlorobenzophenone Studies
The specific placement of the two chlorine atoms on the benzophenone (B1666685) framework significantly influences the physical and chemical properties of dichlorobenzophenone isomers. This structural nuance is a critical consideration in academic studies. For example, research on the glass-forming ability of dichlorobenzophenone isomers revealed that vitrification occurs in 2,2'- and 2,4'-dichlorobenzophenone, while 4,4'-dichlorobenzophenone (B107185) crystallizes completely under the same conditions. nih.govsemanticscholar.org This highlights how the isomeric structure can dramatically affect material properties.
The reactivity of dichlorobenzophenone isomers also varies. In the context of the chemistry of dichlorodiphenylacetaldehydes related to DDT, the o,p'-isomer showed chemistry similar to the p,p'-isomer, but with a notable steric effect from the ortho-substituted chlorine. cdnsciencepub.com The o,o'-isomer, however, exhibited different reactivity, not undergoing reactions involving the benzhydryl carbon. cdnsciencepub.comcdnsciencepub.com
The synthesis of specific dichlorobenzophenone isomers can also be challenging due to the potential for isomeric contamination. google.com For instance, the Friedel-Crafts aroylation of 1,4-dichlorobenzene (B42874) to produce 2,5-dichlorobenzophenones has been characterized by low yields and difficulties in purification due to the formation of other isomers. google.com These examples underscore the importance of considering the specific isomeric form in any study involving dichlorobenzophenones, as the structural arrangement of the chlorine atoms dictates the compound's behavior and synthetic accessibility.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₈Cl₂O | ontosight.ainih.gov |
| Molecular Weight | 251.11 g/mol | ontosight.aiscbt.com |
| Appearance | White, crystalline solid | ontosight.ai |
| Melting Point | 101.0 to 105.0 °C | tcichemicals.com |
| Boiling Point | 100-104 °C | sigmaaldrich.com |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone) | ontosight.ai |
| IUPAC Name | (3,4-dichlorophenyl)(phenyl)methanone | nih.govsigmaaldrich.com |
| CAS Number | 6284-79-3 | nih.govscbt.com |
Interactive Data Table: Isomeric Properties of Dichlorobenzophenones
| Isomer | Property | Observation | Source |
| 2,2'-Dichlorobenzophenone | Glass Formation | Vitrification occurs | nih.govsemanticscholar.org |
| 2,4'-Dichlorobenzophenone | Glass Formation | Vitrification occurs | nih.govsemanticscholar.org |
| 4,4'-Dichlorobenzophenone | Glass Formation | Crystallizes completely | nih.govsemanticscholar.org |
| o,p'-Dichlorobenzophenone | Reactivity (related to DDT chemistry) | Similar to p,p'-isomer with steric effects | cdnsciencepub.com |
| o,o'-Dichlorobenzophenone | Reactivity (related to DDT chemistry) | Does not undergo reactions involving the benzhydryl carbon | cdnsciencepub.comcdnsciencepub.com |
| 2,5-Dichlorobenzophenone | Synthesis | Low yields and isomeric contamination via Friedel-Crafts aroylation | google.com |
Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTXWDDQIXYAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324704 | |
| Record name | 3,4'-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7498-66-0 | |
| Record name | Benzophenone,4'-dichloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4'-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3,4 Dichlorobenzophenone
Established Synthetic Pathways for 3,4'-Dichlorobenzophenone
The primary industrial and laboratory-scale synthesis of dichlorobenzophenone isomers relies heavily on the venerable Friedel-Crafts acylation reaction. However, alternative routes utilizing different precursors have also been documented.
Friedel-Crafts acylation is the most prominent method for synthesizing dichlorobenzophenones. nih.gov This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst. nih.govgoogleapis.com
The synthesis of the specific isomer, this compound, is principally achieved through the Friedel-Crafts benzoylation of ortho-dichlorobenzene. rsc.org In this reaction, o-dichlorobenzene is treated with benzoyl chloride using a Lewis acid catalyst, which results mainly in the formation of 3,4-dichlorobenzophenone. rsc.org Small quantities of other isomers and byproducts, such as 2,3-dichlorobenzophenone, may also be formed. rsc.org
An alternative Friedel-Crafts pathway involves the reaction of a chlorinated benzoyl chloride with chlorobenzene. For instance, the reaction of 4-chlorobenzoyl chloride with chlorobenzene is a common method for producing the 4,4'-isomer, but variations in reactants can yield different isomer mixtures. google.comwikipedia.orgchemicalbook.com
Catalytic Considerations: The choice of catalyst is crucial for the efficiency and selectivity of the Friedel-Crafts acylation.
Traditional Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is the most common and potent catalyst for this reaction. googleapis.comgoogle.com Ferric chloride (FeCl₃) is also an effective catalyst. google.comchemrxiv.org Other Lewis acids such as antimony pentahalides (SbCl₅), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) have also been employed. nih.govgoogleapis.com A major drawback of these homogeneous catalysts is the large quantity required and the difficulty in separating them from the reaction mixture, often leading to significant waste. google.com
Reaction Solvents: The choice of solvent can influence the distribution of isomers. Studies on the benzoylation of chlorobenzene have been conducted in various solvents, including nitrobenzene and carbon disulfide, with observed effects on the final product ratios. rsc.orgscribd.com
| Reactant 1 | Reactant 2 | Primary Catalyst | Primary Product Isomer | Reference |
|---|---|---|---|---|
| ortho-Dichlorobenzene | Benzoyl chloride | Aluminum chloride | 3,4-Dichlorobenzophenone | rsc.org |
| Chlorobenzene | 4-Chlorobenzoyl chloride | Aluminum chloride / Ferric chloride | 4,4'-Dichlorobenzophenone (B107185) | google.comwikipedia.org |
| Benzene (B151609) | Benzoyl chloride | Ionic Liquid (e.g., BmimCl–FeCl₃) | Benzophenone (B1666685) | researchgate.net |
Beyond Friedel-Crafts reactions, other synthetic strategies have been explored, often involving the transformation of readily available precursors. One notable alternative involves the oxidation of chlorinated diphenylmethane or diphenylethene derivatives.
For example, a synthetic pathway to 4,4'-dichlorobenzophenone starts from 1,1,1-bis(4-chlorophenyl)-2,2,2-trichloroethane (DDT). 182.160.97 This precursor is converted to 2,2-bis(4-chlorophenyl)-1,1-dichloroethylene, which can then be oxidized to yield 4,4'-dichlorobenzophenone. 182.160.97prepchem.com While this specific example leads to the 4,4'- isomer, the principle of oxidizing a diarylalkane or diarylalkene core represents a viable alternative to electrophilic substitution for creating the benzophenone structure.
Another approach involves the condensation of precursors to form a substituted benzophenone structure that can be later modified. For instance, 4-halogeno-4'-nitrobenzophenone, produced through the condensation of p-nitrobenzoyl chloride and a halogenated benzene, can serve as a precursor for dinitro-dichloro-benzophenone derivatives upon nitration. google.comprepchem.com
Exploration of Novel Synthetic Approaches and Catalyst Development
Research into the synthesis of dichlorobenzophenones has increasingly focused on developing more sustainable and efficient catalytic systems to overcome the limitations of traditional Lewis acids.
Solid Acid Catalysts: Crystalline aluminosilicates, such as Y-type zeolites and mordenite, have been successfully used as solid, reusable catalysts for the production of 4,4'-dichlorobenzophenone from p-chlorobenzoyl chloride and chlorobenzene. google.com These catalysts are easily separated from the reaction products by filtration, simplifying the work-up process and reducing waste. google.com
Ionic Liquids: Chloroaluminate and chloroferrate ionic liquids, such as those based on 1-butyl-3-methylimidazolium chloride (BmimCl), have been shown to act as effective dual catalyst-solvent systems for Friedel-Crafts acylation. researchgate.net These systems can exhibit higher catalytic activity than reactions in conventional organic solvents and offer potential for catalyst recycling. researchgate.net
Deep Eutectic Solvents (DES): Deep eutectic solvents based on ferric chloride (FeCl₃) and choline chloride have been investigated as catalysts for Friedel-Crafts reactions, demonstrating quantitative conversion for certain benzylation reactions. chemrxiv.org
These novel catalytic approaches aim to provide greener, more cost-effective, and industrially viable manufacturing processes for dichlorobenzophenones.
Derivatization and Functionalization Strategies
This compound and its isomers can serve as versatile starting materials for the synthesis of a wide range of functionalized molecules and polymers.
The aromatic rings of dichlorobenzophenones can be further functionalized through electrophilic substitution reactions, most notably nitration.
The nitration of dichlorobenzophenone isomer mixtures using agents like mixed nitric and sulfuric acid yields dinitro-dichloro-benzophenones. google.com For example, the nitration of 4,4'-dichlorobenzophenone can produce 3,3'-dinitro-4,4'-dichlorobenzophenone with high yield. google.comprepchem.com These dinitro compounds are valuable intermediates themselves. They can undergo subsequent catalytic reduction, using catalysts such as palladium on carbon, to convert the nitro groups into amino groups, thereby producing diamino-dichlorobenzophenones or, with concurrent dehalogenation, other diamino benzophenones. google.com This provides a pathway to monomers used in the synthesis of specialized polymers.
Dichlorobenzophenones, particularly the 4,4'- isomer, are important monomers in the synthesis of high-performance poly(aryl ether ketone)s (PAEKs). 182.160.97 These polymers are prized for their exceptional thermal stability and chemical resistance. The polymerization typically proceeds via a nucleophilic aromatic substitution reaction where a bisphenolate displaces the chlorine atoms of the dichlorobenzophenone monomer. researchgate.net
While 4,4'-difluorobenzophenone is often preferred due to the higher reactivity of the fluorine atoms as leaving groups, the less reactive but more economical 4,4'-dichlorobenzophenone is also used. researchgate.netgoogle.com The synthesis of polymers using dichlorobenzophenone requires more forcing conditions, such as higher reaction temperatures (e.g., 210°C in sulfolane) to achieve high molecular weight polymers. 182.160.97researchgate.net A series of poly(4-phthalazinone ether sulfone ketone)s (PPESKs) has been successfully prepared using 4,4'-dichlorobenzophenone, resulting in polymers with high glass transition temperatures (264°C to 299°C) and excellent mechanical properties. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dichlorobenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3,4'-Dichlorobenzophenone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a comprehensive structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the eight protons distributed across its two different aromatic rings. The protons on the 4'-chlorophenyl ring and the 3,4-dichlorophenyl ring would appear as complex multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. Due to the asymmetrical substitution pattern, none of the protons are chemically equivalent, leading to a complex splitting pattern.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 9 distinct signals are expected in the aromatic region (120-140 ppm), representing the 12 aromatic carbons, and one signal for the carbonyl carbon at a significantly downfield chemical shift (typically >190 ppm). The carbons bonded to chlorine atoms will also show characteristic shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons | ¹H NMR | 7.0 - 8.0 | Complex multiplets due to coupling between non-equivalent protons. |
| Aromatic Carbons | ¹³C NMR | 120 - 140 | 9 distinct signals expected due to molecular asymmetry. |
| Carbonyl Carbon | ¹³C NMR | >190 | Characteristic downfield shift for a ketone carbonyl. |
To definitively assign each proton and carbon signal, two-dimensional NMR experiments are crucial.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the unambiguous assignment of each aromatic C-H pair.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary (non-protonated) carbons and for confirming the connectivity between the two aromatic rings through the carbonyl group. For instance, protons on one ring would show a correlation to the carbonyl carbon, which in turn would correlate with protons on the other ring.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov
IR Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) group stretch, typically found in the range of 1650-1670 cm⁻¹. Other significant absorptions include those for the aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and the C-Cl stretching vibrations (typically in the 1000-1100 cm⁻¹ region). nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov The aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetrical vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum, aiding in a more complete vibrational analysis.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium to Weak |
| Carbonyl (C=O) Stretch | IR, Raman | 1650 - 1670 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |
| C-Cl Stretch | IR, Raman | 1000 - 1100 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information from the fragmentation patterns of a compound. The molecular formula of this compound is C₁₃H₈Cl₂O. nih.gov
The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks:
M⁺: (containing two ³⁵Cl atoms)
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl)
[M+4]⁺: (containing two ³⁷Cl atoms)
The relative intensities of these peaks (approximately 9:6:1) provide a clear signature for a molecule containing two chlorine atoms.
The primary fragmentation pathway for benzophenones involves cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). This would lead to the formation of characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula |
| 250/252/254 | Molecular Ion [C₁₃H₈Cl₂O]⁺ | C₁₃H₈Cl₂O |
| 173/175/177 | [C₇H₃Cl₂O]⁺ | C₇H₃Cl₂O |
| 145/147 | [C₆H₃Cl₂]⁺ | C₆H₃Cl₂ |
| 105 | [C₇H₅O]⁺ | C₇H₅O |
| 77 | [C₆H₅]⁺ | C₆H₅ |
X-ray Crystallography for Solid-State Structural Determination
While NMR, IR, and MS provide crucial information about connectivity and functional groups, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the exact substitution pattern and the conformation of the molecule.
The crystal structure of 3,4-Dichlorobenzophenone has been determined. researchgate.net The compound crystallizes in the orthorhombic space group Pbca. The unit cell parameters are reported as a = 12.380(6) Å, b = 7.422(4) Å, and c = 24.417(8) Å, with a unit cell volume of 2243.5 ų. researchgate.net This crystallographic data provides an unambiguous confirmation of the molecular structure and its packing arrangement in the solid state.
Table 4: Crystallographic Data for this compound researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca (No. 61) |
| a | 12.380(6) Å |
| b | 7.422(4) Å |
| c | 24.417(8) Å |
| Volume (V) | 2243.5 ų |
| Z | 8 |
Computational Chemistry and Theoretical Studies of 3,4 Dichlorobenzophenone
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the electronic structure and spectroscopic properties of molecules. These methods are instrumental in providing a molecular-level understanding of a compound's geometry, reactivity, and interaction with light.
DFT calculations are employed to determine the optimized molecular geometry and the distribution of electrons within the 3,4'-Dichlorobenzophenone molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more polarizable and has a higher chemical reactivity.
For substituted benzophenones, the positions of the chloro-substituents are expected to significantly influence the electronic properties. The chlorine atoms, being electronegative, would draw electron density, affecting the charge distribution across the molecule. This, in turn, impacts the energies of the frontier molecular orbitals. Studies on other halogenated compounds have shown that halogen substitution can lower the LUMO energy level, thereby increasing the molecule's electrophilicity. mdpi.com
Global reactivity descriptors, which provide a predictive framework for a molecule's reactivity without direct experimental data, can be calculated from the HOMO and LUMO energies. ijacskros.com These descriptors help in understanding electron transfer processes in chemical reactions.
Table 1: Illustrative Global Reactivity Descriptors for a Substituted Benzophenone (B1666685) (Calculated via DFT) Note: The following data is hypothetical and serves to illustrate the typical output of DFT calculations for a molecule like this compound, based on general principles and findings for related compounds.
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -1.8 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.15 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 eV |
| Electronegativity | χ | -µ | 4.15 eV |
| Softness | S | 1 / (2η) | 0.21 eV⁻¹ |
| Electrophilicity Index | ω | µ² / (2η) | 3.67 eV |
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). youtube.com These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific absorption bands to corresponding electronic transitions, such as n→π* or π→π*. mdpi.com
For this compound, the main absorption bands would be associated with electronic transitions within the conjugated system of the benzophenone core. The positions of the chlorine atoms would modulate these transitions. For instance, studies on other substituted benzophenones have shown that the nature and position of substituents can cause a shift in the absorption bands to either shorter (blue shift) or longer (red shift) wavelengths. chemrxiv.org
Table 2: Example of Predicted Electronic Transitions for a Dichlorobenzophenone Isomer using TD-DFT Note: This table is an illustrative example based on typical TD-DFT outputs for aromatic ketones. The values are not specific to this compound.
| Excited State | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| S1 | 345 | 0.0012 | HOMO -> LUMO | n -> π |
| S2 | 280 | 0.1534 | HOMO-1 -> LUMO | π -> π |
| S3 | 255 | 0.4589 | HOMO -> LUMO+1 | π -> π* |
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not prominent in the literature, this technique is highly applicable for understanding its behavior in various environments, such as in solution or interacting with biological macromolecules.
MD simulations can provide insights into the conformational flexibility of the molecule, including the torsion angle between the two phenyl rings. For halogenated aromatic compounds, MD simulations have been used to investigate their stability and interactions within protein binding sites. mdpi.com For example, a study on the chlorination byproducts of Benzophenone-1 utilized Gaussian accelerated molecular dynamics simulations to understand how these compounds bind to the human androgen receptor. acs.org This type of study reveals how hydrophobic interactions and solvation penalties contribute to the binding affinity and dynamics of the complex. acs.org Such an approach could be used to investigate the potential endocrine-disrupting effects of this compound by simulating its interaction with various nuclear receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of compounds and their biological activity or toxicity. nih.govnih.gov These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict the activity of new or untested compounds.
While no specific QSAR models for this compound have been identified, it belongs to a class of compounds often included in QSAR studies for predicting properties like toxicity or endocrine disruption. researchgate.net For instance, a study on the antimalarial activity of various benzophenone derivatives was conducted to correlate physicochemical descriptors with their biological efficacy. nih.gov Such models can help in identifying which structural features are crucial for a particular biological effect.
For a compound like this compound, relevant descriptors in a QSAR model for toxicity might include hydrophobicity (logP), electronic parameters (like dipole moment or atomic charges), and steric descriptors. Given that chlorinated organic pollutants are of significant environmental concern, QSAR models are valuable tools for predicting their potential impact without extensive animal testing. nih.gov
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and reaction intermediates that are often difficult to observe experimentally. A well-known reaction of benzophenones is photoreduction, where upon UV irradiation in the presence of a hydrogen donor (like isopropyl alcohol), the carbonyl group is reduced to a hydroxyl group.
While a specific computational study on the photoreduction of this compound was not found, the general mechanism is expected to be similar to that of benzophenone itself. This involves the initial excitation of the molecule to a singlet state, followed by intersystem crossing to a triplet state. The triplet state then abstracts a hydrogen atom from the solvent, initiating a radical mechanism.
Chemical Reactivity and Mechanistic Investigations of 3,4 Dichlorobenzophenone
Reaction Kinetics and Thermochemical Analysis
The study of reaction kinetics and thermochemical properties of 3,4'-Dichlorobenzophenone is crucial for understanding its stability, reactivity, and potential reaction pathways. While specific kinetic data for many reactions involving this compound are not extensively documented in publicly accessible literature, general principles of physical organic chemistry and data from related substituted benzophenones can provide valuable insights.
Thermochemical data, such as the enthalpy of formation, are fundamental to predicting the feasibility and energetics of chemical reactions. For substituted benzophenones, these values are influenced by the nature and position of the substituents on the aromatic rings. The presence of chlorine atoms, being electron-withdrawing, can affect the electron density distribution across the molecule and influence its thermodynamic stability. Experimental techniques like calorimetry and theoretical calculations are often employed to determine these properties for a series of related compounds to establish structure-property relationships. nih.govresearchgate.net
Table 1: Illustrative Thermochemical Data for Substituted Benzophenones
| Compound | Enthalpy of Formation (gas, 298.15 K), ΔfH°(g) (kJ/mol) | Method |
| Benzophenone (B1666685) | 49.8 ± 1.7 | Experimental |
| 4-Methylbenzophenone | 3.5 ± 2.1 | Experimental |
| 4-Methoxybenzophenone | -88.5 ± 2.3 | Experimental |
| 4-Chlorobenzophenone | 15.1 ± 2.5 | Estimated |
The kinetics of reactions involving this compound, such as its synthesis via Friedel-Crafts acylation, are dependent on several factors including the concentration of reactants, the type of catalyst used, temperature, and solvent. The Friedel-Crafts acylation of benzene (B151609) with 3,4-dichlorobenzoyl chloride, for instance, would follow a kinetic rate law that is typically dependent on the concentrations of the aromatic substrate, the acylating agent, and the Lewis acid catalyst. liv.ac.uk The electron-withdrawing nature of the two chlorine atoms on the benzoyl chloride would influence the electrophilicity of the carbonyl carbon and thus the rate of the reaction.
Oxidation-Reduction Pathways
The oxidation and reduction of this compound involve the transfer of electrons to or from the molecule, leading to the formation of radical ions or other reactive species. The benzophenone moiety itself is known to undergo reduction, and the presence of chloro-substituents can influence the redox potentials.
Reduction:
The electrochemical reduction of benzophenones in aprotic solvents typically occurs in two successive one-electron steps. semanticscholar.org The first step forms a radical anion, and the second step, at a more negative potential, generates a dianion. The stability of these species is influenced by the solvent and the nature of the substituents on the aromatic rings. For this compound, the electron-withdrawing chlorine atoms would be expected to facilitate the reduction by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital), thus making the reduction potentials less negative compared to unsubstituted benzophenone.
A common chemical reduction of benzophenones is the conversion to the corresponding benzhydrol (diphenylmethanol) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Another significant reaction is the photoreduction of benzophenones in the presence of a hydrogen donor, which proceeds via the excited triplet state of the ketone.
Oxidation:
The oxidation of this compound is expected to be more difficult than that of unsubstituted benzophenone due to the electron-withdrawing nature of the chlorine atoms, which lowers the energy of the HOMO (Highest Occupied Molecular Orbital). Oxidative pathways could potentially lead to the degradation of the molecule, possibly through cleavage of the aromatic rings under harsh conditions, such as with strong oxidizing agents or through advanced oxidation processes like photocatalysis.
Nucleophilic and Electrophilic Substitution Reactions
The reactivity of the two aromatic rings in this compound towards substitution reactions is significantly different due to the substitution pattern.
Nucleophilic Aromatic Substitution (SNAr):
The dichlorinated phenyl ring in this compound is activated towards nucleophilic aromatic substitution, while the monochlorinated ring is less so. The presence of the electron-withdrawing benzoyl group, particularly its effect on the ortho and para positions, enhances the susceptibility of the ring to nucleophilic attack. wikipedia.orglibretexts.orgmasterorganicchemistry.com Specifically, the chlorine atom at the 4'-position is para to the carbonyl group, making it a potential site for nucleophilic displacement. However, the chlorine atoms on the 3,4-dichlorophenyl ring are meta and para to the carbonyl group. The chlorine at the 4-position is para to the carbonyl's point of attachment and would be activated towards SNAr. The chlorine at the 3-position is meta and would be less activated. Strong nucleophiles are generally required for these reactions. nih.gov
Electrophilic Aromatic Substitution:
The carbonyl group of the benzophenone is a deactivating group for electrophilic aromatic substitution and directs incoming electrophiles to the meta position. organicmystery.commasterorganicchemistry.com Therefore, both aromatic rings in this compound are deactivated towards electrophiles. In the monochlorinated ring, the chlorine atom is an ortho, para-director, but its deactivating inductive effect, combined with the deactivating effect of the carbonyl group, makes electrophilic substitution challenging. In the dichlorinated ring, the situation is more complex due to the presence of two deactivating chlorine atoms and the deactivating carbonyl group. Electrophilic attack would be severely hindered and would likely require harsh reaction conditions. If a reaction were to occur, the position of substitution would be determined by the combined directing effects of the substituents.
Catalytic Reactions and Mechanistic Insights
Catalysis plays a significant role in both the synthesis and transformation of this compound.
Synthesis:
The primary method for synthesizing this compound is the Friedel-Crafts acylation of a suitable aromatic substrate. For example, the reaction of 1,2-dichlorobenzene (B45396) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) would yield the desired product. ijraset.comgoogle.com The mechanism involves the formation of an acylium ion intermediate, which then attacks the aromatic ring in an electrophilic aromatic substitution reaction. The catalyst is crucial for generating the highly electrophilic acylium ion.
Catalytic Degradation:
Given its structure as a chlorinated aromatic compound, this compound may be a target for environmental remediation technologies. Photocatalytic degradation using semiconductor catalysts like titanium dioxide (TiO2) is a promising method for the decomposition of chlorinated organic pollutants. nih.govresearchgate.net The mechanism of photocatalysis generally involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), upon irradiation of the catalyst with light of appropriate wavelength. These radicals can then attack the this compound molecule, leading to its degradation through hydroxylation, dechlorination, and eventual mineralization to CO2, H2O, and HCl. The positions of the chlorine atoms would likely influence the initial sites of radical attack and the subsequent degradation pathway.
Photochemical and Photophysical Research on 3,4 Dichlorobenzophenone
Photoexcitation and Energy Transfer Mechanisms
Upon absorption of ultraviolet light, typically around 350 nm, 3,4'-Dichlorobenzophenone, like other benzophenone (B1666685) derivatives, is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the carbonyl group, this transition is often an n→π* transition. The initial excited singlet state is very short-lived and efficiently undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). This process is a hallmark of benzophenone photochemistry and is facilitated by the small energy gap between the S₁ and T₁ states and spin-orbit coupling. The triplet state is a diradical, with two unpaired electrons, making it a highly reactive species.
The triplet state of this compound can then participate in energy transfer reactions. In these processes, the excited triplet molecule can transfer its energy to another molecule (an acceptor), returning to its ground state while the acceptor is promoted to an excited state. For an efficient triplet-triplet energy transfer to occur, the triplet energy of the sensitizer (B1316253) (this compound) must be higher than that of the acceptor. This property is fundamental to its role as a photosensitizer. The rate constant of triplet-triplet energy transfer can be influenced by factors such as the solvent's dielectric constant. An increase in the dielectric constant can lead to an increase in the rate constant of energy transfer, which may be attributed to a dipole-dipole interaction contribution to the electron-exchange mechanism. rsc.org
The lifetime of the triplet state is a crucial factor in its photochemical reactivity and is sensitive to the surrounding environment. For instance, in the solid state (e.g., in a PMMA film), the triplet lifetime of benzophenone is significantly longer at lower temperatures, extending into the millisecond range, but shortens to a few microseconds at room temperature due to increased collisional quenching and other deactivation pathways. edinst.com
Photoreduction and Pinacol Formation Studies
A characteristic photochemical reaction of benzophenones, including this compound, is photoreduction in the presence of a hydrogen donor. This reaction is initiated by the excited triplet state of the benzophenone abstracting a hydrogen atom from a suitable donor molecule. Alcohols, particularly secondary alcohols like isopropyl alcohol, are commonly used as hydrogen donors. acs.orgrsc.org
The mechanism proceeds as follows:
Photoexcitation and Intersystem Crossing: this compound absorbs a photon and forms the excited triplet state (³(DCB)*).
Hydrogen Abstraction: The triplet state abstracts a hydrogen atom from the alcohol (e.g., isopropanol), forming a ketyl radical (in this case, a dichlorobenzhydrol radical) and a radical from the alcohol (a dimethylketyl radical). documentsdelivered.com
Dimerization: Two ketyl radicals then combine to form a pinacol, in this case, a substituted benzopinacol. hilarispublisher.com
This process effectively reduces the ketone to a glycol. The quantum yield of this reaction can be influenced by the nature of the hydrogen donor and the reaction conditions. The formation of a light-absorbing transient intermediate, resulting from the coupling of the diphenylketyl and dimethylketyl radicals, has been observed in the photoreduction of benzophenone by isopropyl alcohol. documentsdelivered.com
Photodegradation Pathways and Product Identification
The photodegradation of this compound can occur through various pathways, particularly in aqueous environments. The triplet excited state of the molecule plays a central role in these degradation processes. mdpi.com The presence of chlorine atoms on the benzophenone structure can influence its photostability and the nature of its degradation products. cymitquimica.com
In aqueous solutions, the photodegradation of related compounds like dicofol (B1670483) can lead to the formation of 4,4'-dichlorobenzophenone (B107185), indicating the stability of the dichlorobenzophenone structure under certain conditions. epa.gov However, under UV irradiation, the triplet state of dichlorobenzophenones can initiate reactions with other substances present in the water. For instance, the triplet states of benzophenones are known to react with amines in aqueous media. mdpi.com
The primary photodegradation pathways can involve:
Hydrogen Abstraction: The excited triplet state can abstract hydrogen atoms from other organic molecules present, leading to the formation of radical species that can undergo further reactions.
Energy Transfer: As a photosensitizer, it can transfer energy to other molecules, which then undergo degradation.
Reaction with Reactive Oxygen Species (ROS): In the presence of oxygen, the excited triplet state can lead to the formation of singlet oxygen (¹O₂) and other reactive oxygen species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which can then degrade the parent compound or other organic pollutants. mdpi.com
The specific photoproducts of this compound are not extensively detailed in the provided search results, but photodegradation of dichlorophen, a related chlorinated compound, in acidic media has been shown to yield 4-chloro-4'-hydroxy-2,2'-methylenediphenol in the absence of oxygen and a benzoquinone-like derivative in the presence of oxygen. fao.org
Photosensitization Phenomena and Applications
This compound, like benzophenone itself, is an effective photosensitizer. nih.gov This property stems from its efficient intersystem crossing to a relatively long-lived and energetic triplet state upon UV excitation. This excited triplet state can then transfer its energy to other molecules, initiating photochemical reactions that would not occur if those molecules were directly irradiated. ugr.es
The general mechanism of photosensitization by compounds like this compound can be categorized into two main types:
Type I Mechanism: Involves the direct interaction of the excited triplet sensitizer with a substrate, often through hydrogen or electron transfer, leading to the formation of radicals. These radicals can then react further, often with oxygen, to produce oxidized products.
Type II Mechanism: Involves the transfer of energy from the triplet sensitizer to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with various substrates, leading to their oxidation. mdpi.comugr.es
The photosensitizing properties of benzophenone derivatives have been utilized in various applications, including:
Organic Synthesis: To initiate photochemical reactions, such as the addition of isopropanol (B130326) to furanones. researchgate.net
Photopolymerization: As initiators for polymerization reactions. hilarispublisher.com
Environmental Remediation: The ability to generate reactive oxygen species can be harnessed to degrade persistent organic pollutants in water. For example, benzophenones can accelerate the photodegradation of compounds like sulfamethoxazole. mdpi.com The presence of 4,4'-dichlorobenzophenone has been shown to alter the diastereomeric ratio in certain photochemical C-H insertion reactions, indicating its influence as a triplet photosensitizer. rsc.org
Solvent Effects on Photophysical Properties
The photophysical properties of this compound are significantly influenced by the surrounding solvent environment. science.gov This phenomenon, known as solvatochromism, refers to the change in the absorption or emission spectrum of a substance when it is dissolved in different solvents. wikipedia.org These changes are primarily driven by the polarity of the solvent and its ability to interact with the ground and excited states of the solute molecule. taylorandfrancis.com
For benzophenone and its derivatives, the key solvent effects are:
Spectral Shifts: The position of the absorption and emission bands can shift with solvent polarity. An increase in solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum and can cause either a bathochromic or hypsochromic (blue) shift in the absorption spectrum, depending on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent. wikipedia.orgnih.gov For molecules with a significant change in dipole moment upon excitation, the effect of solvent polarity on the emission spectrum is often more pronounced. nih.gov
Triplet State Energy and Reactivity: The energy levels of the nπ* and ππ* triplet states of benzophenones can be differentially affected by solvent polarity. In nonpolar solvents, the lowest triplet state is typically the nπ* state, which is highly reactive in hydrogen abstraction reactions. In polar solvents, the ππ* state can be stabilized and may become the lowest triplet state, which is generally less reactive in hydrogen abstraction. This can alter the photochemical behavior of the compound.
Intersystem Crossing Rates: Solvent polarity can influence the rate of intersystem crossing (ISC). For some aromatic ketones, the ISC from the S₁(¹ππ) to the T₂(³nπ) state is an El-Sayed-allowed transition that can be facilitated by thermal activation in polar solvents like acetonitrile (B52724). researchgate.net
Energy Transfer Kinetics: The rate of triplet-triplet energy transfer from benzophenone to an acceptor can also be solvent-dependent. Studies have shown that the rate constant for this process can increase with the dielectric constant of the solvent. rsc.org
The table below summarizes the effect of solvent polarity on the photophysical properties of benzophenone-type compounds.
| Property | Effect of Increasing Solvent Polarity | Rationale |
| Absorption Spectrum | Can exhibit bathochromic or hypsochromic shifts. wikipedia.org | Depends on the differential solvation of the ground and excited states. |
| Emission Spectrum | Often shows a bathochromic (red) shift. nih.gov | The excited state, often having a larger dipole moment, is stabilized more than the ground state. nih.gov |
| Triplet State Nature | Can shift from nπ* to ππ* as the lowest triplet state. | Polar solvents stabilize the more polar ππ* state relative to the nπ* state. |
| Intersystem Crossing | Rate can be affected, sometimes increasing. researchgate.net | Solvent can alter the energy gap and coupling between singlet and triplet states. researchgate.net |
| Triplet Energy Transfer | Rate constant can increase. rsc.org | Increased dielectric constant can enhance dipole-dipole interactions, contributing to the transfer mechanism. rsc.org |
Environmental Occurrence, Fate, and Degradation Pathways of 3,4 Dichlorobenzophenone
Environmental Distribution and Origin as a Metabolite of Pesticides (e.g., Dicofol (B1670483), DDT)
3,4'-Dichlorobenzophenone is primarily introduced into the environment as a transformation product of organochlorine pesticides. Its presence is intrinsically linked to the historical and, in some regions, current use of Dichlorodiphenyltrichloroethane (DDT) and the acaricide Dicofol. Technical grade versions of these pesticides are complex mixtures containing various isomers.
For instance, technical DDT consists mainly of p,p'-DDT (approx. 65–80%) but also contains the o,p'-DDT isomer (approx. 15–21%). cdc.gov Similarly, technical Dicofol is composed of p,p'-dicofol and o,p'-dicofol. eurl-pesticides.eu The degradation of these parent compounds leads to the formation of corresponding dichlorobenzophenone (DCBP) isomers. Specifically, o,p'-DDT and o,p'-dicofol degrade to form 2,4'-dichlorobenzophenone, while the p,p' isomers degrade to 4,4'-dichlorobenzophenone (B107185). epa.gov The formation of this compound is less common as it would originate from the degradation of 3,4'-DDT, which is not a major component of technical DDT mixtures.
Dichlorobenzophenones are recognized as major and persistent metabolites. nih.govospar.org Studies have confirmed their presence in various environmental matrices. For example, 4,4'-DCBP has been quantified in the surface waters of the Pearl River Delta (Hong Kong and Macao), with mean concentrations of 12.50 ng/L and 4.05 ng/L, respectively. usj.edu.monih.gov The presence of these metabolites in the environment is a direct consequence of the degradation of their parent pesticides in soil and water. usj.edu.mo While specific monitoring data for the 3,4'-isomer is scarce, its presence can be inferred in locations with historical contamination from specific DDT formulations or other precursor chemicals.
Abiotic Degradation Processes in Environmental Compartments
The environmental persistence of this compound is governed by abiotic processes such as photolysis and hydrolysis, which vary significantly with the environmental conditions of the compartment (aquatic, atmospheric, or terrestrial).
Photolytic Degradation in Aquatic and Atmospheric Systems
Photolytic degradation is a key pathway for the transformation of dichlorobenzophenones. The parent compound, dicofol, is known to degrade when exposed to UV light, leading to the formation of DCBP. epa.govwikipedia.org For instance, studies on dicofol isomers in water show significant photodegradation. The half-life of o,p'-dicofol at pH 5 is 14.8 days in non-sensitized water and shortens to just 1 day in sensitized solutions, with 2,4'-DCBP being a major degradate. epa.gov Similarly, p,p'-dicofol's photodegradation half-life is 92.5 days in non-sensitized water and 4 days in sensitized water, yielding 4,4'-DCBP. epa.gov
Hydrolysis and pH-Dependent Transformation
Hydrolysis is a critical abiotic process, particularly for the precursor compounds of DCBPs. Dicofol is notably unstable in alkaline environments, where it rapidly hydrolyzes to form dichlorobenzophenone and chloroform. eurl-pesticides.eunih.gov The rate of this transformation is highly dependent on pH.
The significant influence of pH on the degradation of dicofol isomers is illustrated in the table below, based on available research findings.
| Dicofol Isomer | CAS Number | pH | Hydrolysis Half-Life | Major Degradate | Source |
|---|---|---|---|---|---|
| p,p'-dicofol | 115-32-2 | 5 | 85 days | 4,4'-DCBP, FW-152 | epa.govnih.gov |
| p,p'-dicofol | 115-32-2 | 7 | 64 hours | 4,4'-DCBP, FW-152 | eurl-pesticides.euepa.gov |
| p,p'-dicofol | 115-32-2 | 9 | 26 minutes | 4,4'-DCBP, Chloroform | eurl-pesticides.euepa.govnih.gov |
| o,p'-dicofol | N/A | 5 | 47 days | 2,4'-DCBP | epa.gov |
| o,p'-dicofol | N/A | 7 | 8 hours | 2,4'-DCBP, CBA | epa.gov |
| o,p'-dicofol | N/A | 9 | 9 minutes | 2,4'-DCBP | epa.gov |
The benzophenone (B1666685) structure itself is generally stable against hydrolysis under typical environmental pH conditions (4-9). fishersci.comnih.gov Therefore, once formed, this compound is expected to be persistent with respect to hydrolytic degradation.
Biotic Degradation Processes
The fate of this compound in the environment is also influenced by biological organisms, including its metabolism by microorganisms and its potential to accumulate in ecosystems.
Microbial Metabolism and Biotransformation Pathways
While no microorganisms have been identified that utilize DCBPs as a sole carbon source, cometabolism is a likely degradation pathway. hilarispublisher.com Various bacteria and fungi are capable of degrading DDT and its primary metabolites. hilarispublisher.comsigmaaldrich.com For instance, the white-rot fungus Phanerochaete chrysosporium has demonstrated the ability to mineralize DDT. sigmaaldrich.com
Although specific pathways for this compound have not been elucidated, studies on analogous compounds offer insight into potential biotransformation routes. Bacteria such as Acinetobacter sp. can cometabolize 3,4-dichlorobenzoate (B1239242) to 3-chloro-4-hydroxybenzoate, indicating that dehalogenation and hydroxylation are key initial steps. researchgate.net Similarly, Pseudomonas sp. has been shown to degrade chlorinated benzoates via dioxygenase enzymes, leading to ring cleavage. nih.gov It is plausible that microbial degradation of this compound, if it occurs, would proceed through similar enzymatic attacks, involving hydroxylation of one of the aromatic rings, followed by dehalogenation and eventual ring opening.
Bioaccumulation and Biomagnification Potential in Ecosystems
Due to their chemical structure, dichlorobenzophenones are lipophilic (fat-loving) and have a tendency to accumulate in the fatty tissues of organisms. This is indicated by a high octanol-water partition coefficient (Log Kₒw), a key indicator of bioaccumulation potential. The calculated XLogP3 value (a predictor of Log Kₒw) for 4,4'-DCBP is 4.9, suggesting a high propensity for bioaccumulation. nih.gov
The parent compound, dicofol, has been shown to bioaccumulate significantly in aquatic life. In a study with bluegill sunfish, the bioconcentration factor (BCF) for dicofol was 10,000 for the whole fish, with a depuration half-life of 33 days. epa.gov Given that DCBPs are persistent metabolites of dicofol and DDT—compounds known for their persistence and bioaccumulation—it is expected that this compound also has a high potential for bioaccumulation in organisms and subsequent biomagnification through the food web. nih.gov However, specific experimental BCF or biomagnification factor (BMF) values for 3,4'-DCBP are not currently available in scientific literature.
Assessment of Environmental Persistence and Half-Life for this compound
Following a comprehensive review of available scientific literature, it has been determined that specific data regarding the environmental persistence and half-life of the chemical compound This compound (CAS No. 6284-79-3) is not available.
Information is more readily available for the related isomer, 4,4'-Dichlorobenzophenone, which is a known metabolite of the pesticide DDT and dicofol. However, due to the strict focus on this compound, data pertaining to other isomers cannot be substituted, as their environmental behavior and persistence may differ significantly.
Further research and environmental monitoring would be necessary to establish the specific environmental persistence and half-life of this compound.
Ecotoxicological and Environmental Impact Studies of 3,4 Dichlorobenzophenone
Aquatic Ecotoxicity Assessments
The impact of 3,4'-Dichlorobenzophenone on aquatic life is a primary focus of ecotoxicological research. Studies on various organisms help to elucidate its potential to cause harm in freshwater and marine environments.
Specific toxicological data for this compound on key aquatic invertebrate indicator species such as the brine shrimp (Artemia salina) and the water flea (Daphnia magna) are not extensively available in the reviewed scientific literature. However, studies on the closely related isomer, 4,4'-Dichlorobenzophenone (B107185) (4,4'-DCBP), provide valuable insights into the potential toxicity of dichlorobenzophenones.
A study on 4,4'-DCBP demonstrated its toxicity to both Artemia salina and Daphnia magna. For Artemia salina, the 24-hour median effective concentration (EC50), a measure of sublethal effects on swimming behavior, was determined to be 0.27 mg/L. usj.edu.monih.govup.pt For Daphnia magna, the 48-hour EC50 for immobilization was 0.17 mg/L, and the 48-hour median lethal concentration (LC50) was 0.26 mg/L. usj.edu.monih.govup.pt These findings indicate that dichlorobenzophenone isomers can be toxic to aquatic invertebrates at relatively low concentrations. The lack of specific data for the 3,4'- isomer highlights a significant data gap in the environmental risk assessment of this compound.
Interactive Data Table: Acute Toxicity of 4,4'-Dichlorobenzophenone to Aquatic Invertebrates
| Species | Endpoint | Exposure Duration | Concentration (mg/L) |
| Artemia salina | EC50 (Immobilization) | 24 hours | 0.27 |
| Daphnia magna | EC50 (Immobilization) | 48 hours | 0.17 |
| Daphnia magna | LC50 (Mortality) | 48 hours | 0.26 |
Terrestrial Ecotoxicity Assessments
Information regarding the terrestrial ecotoxicity of this compound is scarce. The environmental risk of this compound to soil-dwelling organisms, terrestrial plants, and wildlife has not been well-documented in publicly available scientific literature. Due to its persistence, there is a potential for accumulation in soil and subsequent uptake by terrestrial organisms, but dedicated studies are needed to determine the extent of this risk.
Endocrine Disrupting Potential and Mechanisms of Action
This compound is listed as a potential endocrine-disrupting compound (EDC). nih.gov EDCs are exogenous substances that can interfere with the endocrine system of organisms, leading to adverse developmental, reproductive, neurological, and immune effects. beyondpesticides.orgfrontiersin.org
The mechanisms by which EDCs exert their effects are varied and can include:
Mimicking endogenous hormones: Binding to hormone receptors and triggering a response. beyondpesticides.org
Blocking hormone receptors: Preventing natural hormones from binding and exerting their effects. beyondpesticides.org
Altering hormone synthesis, transport, metabolism, or excretion: This changes the concentration of natural hormones in the body. beyondpesticides.org
While the specific mechanisms of endocrine disruption for this compound have not been extensively studied, research on related chlorophenol compounds indicates that they can have estrogenic activity. researchgate.netnih.govnih.gov For example, 2,4-dichlorophenol has been shown to alter male rat sexual behavior, suggesting estrogenic effects. researchgate.netnih.govnih.gov Given the structural similarities, it is plausible that this compound could also interfere with estrogen pathways. However, further research is required to confirm this and to elucidate the specific molecular pathways involved.
Environmental Risk Assessment Methodologies and Derivation of Thresholds
Environmental risk assessment for chemicals like this compound typically involves a tiered approach that includes evaluating its persistence, bioaccumulation potential, and toxicity. A key component of this is the derivation of predicted no-effect concentrations (PNECs), which are thresholds below which harmful effects on the ecosystem are not expected.
The derivation of PNECs often involves using acute toxicity data (LC50 or EC50 values) and applying assessment factors (AF) to account for uncertainties, such as inter-species variability and the extrapolation from acute to chronic effects. For instance, the PNEC for a related compound, 4,4'-dihydroxybenzophenone, was derived using an assessment factor of 1000 on the acute toxicity data. nih.gov
However, a significant challenge in conducting a robust environmental risk assessment for this compound is the lack of empirical ecotoxicity data. Without reliable LC50 or EC50 values for a range of aquatic and terrestrial organisms, the derivation of accurate environmental quality standards or thresholds is not possible. The low levels of 4,4'-DCBP quantified in one study, in conjunction with the toxicity results, indicated a low environmental risk for that specific isomer in the studied area. usj.edu.monih.govup.pt
Comparative Ecotoxicological Studies with Related Compounds and Precursors
Comparing the ecotoxicology of this compound with its isomers and precursors can provide valuable context for its potential environmental impact. Dichlorobenzophenones are known metabolites of the pesticide dicofol (B1670483). who.int Dicofol itself is classified as very toxic to aquatic life. pops.int
Studies on different benzophenone (B1666685) derivatives have shown a range of toxicities. For example, a study on several benzophenone-type UV filters, including hydroxylated benzophenones, found that toxicity to the green algae C. vulgaris and the crustacean D. magna varied significantly between the different compounds. nih.gov
In a study of 4,4'-Dichlorobenzophenone, a common metabolite of dicofol and DDT, was quantified in surface waters, and its toxicity was evaluated. usj.edu.monih.govup.pt The results indicated a low environmental risk based on the measured concentrations and the determined toxicity values for Artemia salina and Daphnia magna. usj.edu.monih.govup.pt While this provides a useful reference, it is important to note that different isomers of a chemical can have different toxicological properties. Therefore, direct extrapolation of the toxicity of 4,4'-Dichlorobenzophenone to this compound should be done with caution. A draft risk profile for dicofol by the Stockholm Convention noted that the acute LC50 toxicity value for p,p'-DCBP in rainbow trout was >2.29 mg/L. pops.int
Analytical Method Development and Validation for 3,4 Dichlorobenzophenone
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical first step in the analytical workflow, designed to isolate 3,4'-Dichlorobenzophenone from the sample matrix, eliminate interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique is highly dependent on the nature of the sample matrix.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodologies
The QuEChERS approach is a widely adopted sample preparation technique, particularly for pesticide residue analysis in food and environmental samples, and is applicable for the extraction of this compound. lcms.cz This methodology involves a two-step process:
Extraction and Partitioning : The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile (B52724), in a centrifuge tube. lcms.cz The addition of salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is crucial. waters.com Magnesium sulfate facilitates the partitioning of the analyte into the acetonitrile layer by absorbing water, while sodium chloride helps to create a phase separation between the aqueous and organic layers. xn--untersuchungsmter-bw-nzb.derestek.com Buffered systems, such as the acetate-buffered (AOAC) or citrate-buffered (EN) methods, are often employed to maintain a stable pH, which can be critical for the stability of certain analytes. waters.com
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a second tube containing a sorbent material and anhydrous MgSO₄. lcms.cz The purpose of this step is to remove interfering matrix components. waters.com The selection of the sorbent is tailored to the matrix composition.
A typical QuEChERS workflow is outlined below:
| Step | Procedure | Purpose |
| 1. Sample Weighing & Hydration | A specific amount of the homogenized sample (e.g., 10g) is weighed into a centrifuge tube. For dry samples, water is added to enable partitioning. restek.com | To obtain a representative sample and ensure effective extraction. |
| 2. Extraction | Acetonitrile and a salt mixture (e.g., MgSO₄, NaCl) are added. The tube is shaken vigorously. | To extract the analyte from the sample matrix into the solvent. |
| 3. Centrifugation | The sample is centrifuged to separate the organic layer from the solid matrix and aqueous layer. | To achieve clear phase separation. |
| 4. d-SPE Cleanup | An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18) and MgSO₄. The tube is shaken and centrifuged. | To remove matrix interferences like fatty acids, sugars, and pigments. |
| 5. Analysis | The final, cleaned extract is collected and is ready for analysis by chromatographic methods. | To quantify the target analyte. |
Lipid Removal and Matrix Clean-up Strategies
For matrices with high lipid content, such as fatty foods or biological tissues, specific clean-up strategies are necessary to prevent interference and protect analytical instrumentation.
Sorbent-Based Cleanup : In the context of QuEChERS and other SPE methods, C18 (octadecylsilane) is a common sorbent used to remove non-polar interferences like lipids. waters.com Primary secondary amine (PSA) is effective for removing sugars, fatty acids, and organic acids. restek.com For highly pigmented samples, graphitized carbon black (GCB) can be used, although it may adsorb planar molecules like this compound, requiring careful method validation. nih.gov
Chemical Treatment : For robust analytes, treatment with concentrated sulfuric acid can be an effective method for destroying lipid matrices. This technique has been successfully applied in the analysis of the related compound 4,4'-Dichlorobenzophenone (B107185) in cod liver samples. nih.govnih.govresearchgate.net
Gel Permeation Chromatography (GPC) : GPC is a size-exclusion chromatography technique that can be used as a cleanup step to separate large molecules like lipids from smaller analytes such as this compound. It is often suggested as a milder alternative to acid treatment. nih.govnih.govresearchgate.net
Chromatographic Separation Methods
Chromatography is essential for separating this compound from other compounds in the sample extract prior to its detection and quantification.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.
A study on the related isomer, 4,4'-Dichlorobenzophenone, provides a relevant example of typical GC conditions that would be applicable for the analysis of this compound. nih.gov A critical consideration is the injection technique; on-column injection is preferred over split/splitless injection to prevent the thermal degradation of related compounds. nih.gov
Below are representative GC parameters for the analysis of dichlorobenzophenones:
| Parameter | Condition |
| Instrument | Gas Chromatograph with Electron Capture Detector (ECD) |
| Column | TR-5MS (30 m x 0.25 mm x 0.1 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | On-column injection |
| Oven Program | Start at 55°C (hold 2 min), ramp at 15°C/min to 300°C (hold 8 min) |
| Detector | ECD operated at 325°C |
| Make-up Gas | Nitrogen at 25 mL/min |
Table based on a method developed for 4,4'-Dichlorobenzophenone, which serves as a model for this compound analysis. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile separation technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For a non-polar compound like this compound, reversed-phase HPLC is the most common approach.
In a reversed-phase setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. A method for the 4,4' isomer demonstrates the principle, using a simple mobile phase of acetonitrile and water. sielc.com
Example HPLC conditions are detailed in the following table:
| Parameter | Condition |
| Technique | Reversed-Phase (RP) HPLC |
| Column | Newcrom R1 or a similar C18 column |
| Mobile Phase | Acetonitrile and water, potentially with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com |
| Detection | UV Detector |
| Application | Suitable for both analytical quantification and preparative separation for impurity isolation. sielc.com |
Table based on a method for 4,4'-Dichlorobenzophenone, illustrating a typical approach for this compound. sielc.com
Hyphenated Techniques for Detection and Quantification
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the gold standard for confirmatory analysis. amazonaws.com They provide a high degree of certainty in both the identification and quantification of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) : This is one of the most powerful and widely used hyphenated techniques. nih.gov After separation by GC, the analyte enters the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for this compound. This allows for unambiguous identification even in complex matrices. actascientific.com
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. saspublishers.com It is particularly useful for compounds that are not suitable for GC. The use of tandem mass spectrometry (LC-MS-MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion, a technique known as Selected Reaction Monitoring (SRM). nih.gov This minimizes matrix interference and allows for very low detection limits.
The combination of these advanced analytical techniques enables the robust and reliable determination of this compound in a variety of complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a robust technique for the analysis of dichlorobenzophenones. This method combines the separation capabilities of gas chromatography with the sensitive and selective detection of tandem mass spectrometry.
In a typical GC-MS/MS setup, a capillary column is used for the chromatographic separation. For instance, a Thermo Scientific™ TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm) has been used for the separation of similar chlorinated compounds. thermofisher.com The gas chromatograph is coupled to a triple quadrupole mass spectrometer, which provides high sensitivity and selectivity. thermofisher.com The mass spectrometer is often operated in the electron ionization (EI) mode. mmu.ac.uk
A significant challenge in the GC analysis of related compounds like the pesticide dicofol (B1670483) is its thermal degradation to dichlorobenzophenone (DCBP) within the high-temperature GC injector. nih.gov Standard split/splitless injection techniques can cause the quantitative transformation of dicofol into DCBP, leading to inaccurate measurements. nih.gov To mitigate this, on-column injection is a preferred alternative, as it introduces the sample directly onto the column at a lower temperature, preventing thermal decomposition. nih.gov
The following table outlines typical parameters for a GC-MS/MS system used for analyzing chlorinated aromatic compounds, which can be adapted for this compound.
Table 1: Example GC-MS/MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph | Thermo Scientific™ TRACE™ 1610 GC thermofisher.com |
| Mass Spectrometer | Thermo Scientific™ TSQ™ 9610 triple quadrupole MS thermofisher.com |
| Column | TraceGOLD™ TG-Dioxin (60 m x 0.25 mm x 0.25 µm) thermofisher.com |
| Injector Type | On-column injection nih.gov |
| Injector Temperature | Maintained at a lower temperature to prevent degradation |
| Carrier Gas | Helium at a constant flow rate mmu.ac.uk |
| Ionization Mode | Advanced Electron Ionization (AEI) thermofisher.com |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as a powerful alternative to GC-MS/MS, particularly for polar compounds or those susceptible to thermal degradation. A key advantage of LC-MS/MS is that it often does not require a derivatization step, which can simplify the sample preparation process. shimadzu.com
This technique couples a liquid chromatograph with a tandem mass spectrometer, offering high specificity and sensitivity. researchgate.netkuleuven.be The separation is typically achieved using a reverse-phase column, such as a C18 column. The choice of ionization source is critical, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being common for such analyses. kuleuven.be ESI is particularly suitable for a wide range of analytes, from small semi-volatile chemicals to larger biopolymers. researchgate.net
An LC-MS/MS method was developed for the quantification of benzophenone (B1666685) and other compounds in complex matrices like domestic wastewater. frontiersin.org This demonstrates the technique's applicability to challenging samples. The use of solid-phase extraction (SPE) is a common sample preparation step to extract and concentrate analytes from the sample matrix before LC-MS/MS analysis. frontiersin.org
Table 2: Example LC-MS/MS Instrumental Parameters for Benzophenone Analysis
| Parameter | Setting |
|---|---|
| Instrument | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) frontiersin.org |
| Sample Preparation | Solid-Phase Extraction (SPE) with HLB cartridges frontiersin.org |
| Separation | Fast and efficient chromatographic separation frontiersin.org |
| Detection | Tandem Mass Spectrometry frontiersin.org |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) kuleuven.be |
Method Validation Parameters: Recovery, Sensitivity, and Specificity
Method validation is essential to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate data. globalresearchonline.netjddtonline.info Key parameters include recovery (a measure of accuracy), sensitivity (defined by limits of detection and quantification), and specificity. ijpca.org
Recovery: Accuracy is often expressed as the percentage of recovery, which measures the agreement between the measured concentration and the known added amount of the analyte. globalresearchonline.netjddtonline.info In a study analyzing 4,4'-Dichlorobenzophenone in a complex biological matrix (Arctic cod), the mean recovery was determined at two different concentrations. nih.gov
Sensitivity: The sensitivity of an analytical method is its ability to detect and quantify low levels of the target analyte. This is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). frontiersin.orgijpca.org The LOD is the lowest amount of an analyte that can be reliably distinguished from background noise, typically with a signal-to-noise ratio of three. frontiersin.org The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. frontiersin.org For a related compound, benzophenone, in wastewater, the LOQ was the first concentration of the calibration curve, with accepted variability for precision and accuracy below 20%. frontiersin.org
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. globalresearchonline.netijpca.org In chromatography-based methods, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. ijpca.org The high selectivity of tandem mass spectrometry (MS/MS) significantly contributes to the specificity of both GC-MS/MS and LC-MS/MS methods. researchgate.net
Table 3: Recovery of 4,4'-Dichlorobenzophenone from a Biological Matrix
| Spiked Dose Level | Mean Recovery (%) | Recovery Range (%) |
|---|---|---|
| Low Dose (9.2 ng) | 99% nih.gov | 62–133% nih.gov |
Data from a study on Arctic cod samples. nih.gov
Challenges in the Analysis of Dichlorobenzophenones in Complex Matrices
Analyzing dichlorobenzophenones in complex matrices such as environmental samples (e.g., water, soil) and biological tissues presents several challenges that can affect the accuracy, sensitivity, and reliability of the results. nih.gov
The most significant challenge is the "matrix effect," which can impede the analytical process. nih.gov Matrix effects are caused by co-eluting components from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's source. nih.gov This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification. nih.govnih.gov The complexity of matrices like urine, with its variable pH and ionic strength, or biological tissues containing enzymes and proteins, makes them particularly prone to causing significant matrix effects. mdpi.com
Strategies to mitigate matrix effects are crucial for developing robust analytical methods. nih.gov These strategies include:
Effective Sample Preparation: Improving extraction and clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a significant portion of interfering matrix components. nih.govmdpi.com
Chromatographic Optimization: Adjusting the liquid or gas chromatography conditions to better separate the analyte from matrix components can reduce co-elution and thus minimize interference. nih.gov
Corrective Calibration Methods: Using matrix-matched calibration standards or internal standards (preferably isotopically labeled) can help compensate for signal suppression or enhancement. nih.gov
Choice of Ionization Technique: In some cases, changing the type of ionization (e.g., from ESI to APCI in LC-MS) can reduce susceptibility to matrix effects. nih.gov
Another challenge can be chromatographic issues, such as an unstable baseline, which was noted to be a potential reason for high variability in the recovery of DCBP in cod samples. nih.gov
Based on a comprehensive review of available scientific literature, there is no specific information regarding the use of This compound in the synthesis of Polyetheretherketones (PEEK), Poly(aryl ether ketone)s (PAEKs), or other high-performance polymers as outlined in the requested article structure.
The predominant monomers used for the synthesis of these high-performance polymers are the 4,4'- and 3,5'- isomers of dichlorobenzophenone and, more commonly, difluorobenzophenone. The specific substitution pattern of the halogen atoms on the benzophenone core is a critical factor that influences the reactivity of the monomer and the final properties of the resulting polymer, such as its thermal stability, crystallinity, and mechanical strength.
Consequently, it is not possible to generate the requested article on the "Advanced Applications of this compound in Materials Science" with the specified outline, as there is no available research data to support the content for the following sections:
Advanced Applications of 3,4 Dichlorobenzophenone in Materials Science
Development of High-Performance Polymers with Enhanced Properties
Therefore, the requested article cannot be generated with scientific accuracy due to the absence of relevant research findings for the specific chemical compound "3,4'-Dichlorobenzophenone" in these applications.
Table of Chemical Compounds
Biological Activity and Pharmacological Research on 3,4 Dichlorobenzophenone
Investigation of Antileishmanial Properties and Mechanism of Action (derived from benzophenone (B1666685) research)
The proposed mechanisms of action for antileishmanial compounds often involve the disruption of vital parasite-specific pathways. frontiersin.org For many classes of compounds, this includes interference with the parasite's redox metabolism, which is crucial for its survival within the host macrophage. Other potential targets include enzymes involved in the parasite's metabolic pathways, such as those in the sterol biosynthesis pathway, which are essential for maintaining the integrity of the parasite's cell membrane. nih.gov Research into the specific mechanisms of benzophenone derivatives against Leishmania species is an ongoing area of investigation.
Research on Anti-Alzheimer's Agents and Presenilin Inhibition (derived from benzophenone research)
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. nih.gov A key enzyme involved in the production of Aβ is γ-secretase, with presenilin-1 (PSEN-1) and presenilin-2 (PSEN-2) being its catalytic subunits. nih.govresearchgate.netnih.gov Inhibition of presenilins is therefore a promising therapeutic strategy for Alzheimer's disease. nih.govresearchgate.netnih.gov
Computational, or in silico, studies have explored the potential of benzophenone-integrated derivatives as inhibitors of PSEN-1 and PSEN-2. nih.govresearchgate.netnih.gov These studies utilize molecular docking simulations to predict the binding affinity and interaction of these compounds with the active sites of the presenilin proteins. nih.govresearchgate.net While these computational analyses have not specifically focused on 3,4'-Dichlorobenzophenone, they suggest that the benzophenone scaffold can serve as a basis for the design of novel presenilin inhibitors. nih.govresearchgate.netnih.gov One such in silico study identified a lead benzophenone integrated derivative, BID-16, which demonstrated a strong binding affinity for both PSEN-1 and PSEN-2. nih.govresearchgate.net This highlights the potential of this class of compounds in the development of anti-Alzheimer's agents. nih.govresearchgate.net
Studies on Estrogenic Effects and Estrogen Receptor Interactions
Certain benzophenone derivatives have been identified as endocrine-disrupting chemicals due to their ability to interact with hormone receptors, including the estrogen receptor (ER). nih.gov These interactions can lead to estrogenic or antiandrogenic effects. nih.gov The estrogenic activity of benzophenones is influenced by the substitution pattern on the phenyl rings. nih.gov
A study on the estrogenic and antiandrogenic activities of 17 benzophenone derivatives revealed that the presence and position of hydroxyl groups play a crucial role in their hormonal activities. nih.gov For instance, a 4-hydroxyl group was found to be important for high estrogenic activity. nih.gov Although this compound was not included in this study, the findings provide a framework for predicting its potential estrogenic effects based on its chlorine substitution pattern.
Research on 4,4'-dichlorobenzophenone (B107185) (p,p'-DCBP), a close structural isomer of this compound, has shown that it can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). uni.lunih.gov In vitro fluorescence assays demonstrated this direct binding, and further studies showed that p,p'-DCBP can induce pro-proliferative effects in MCF-7 breast cancer cells, which is an ER-dependent process. uni.lunih.gov These findings suggest that dichlorinated benzophenones, as a class, may possess estrogenic activity.
Table 1: Estrogenic Activity of a 4,4'-Dichlorobenzophenone (p,p'-DCBP) as a DDT Transformation Product uni.lunih.gov
| Compound | Target Receptor | Bioassay | Endpoint | Result |
| p,p'-DCBP | ERα and ERβ | Fluorescence Assay | Binding Affinity | Binds directly to both ERα and ERβ |
| p,p'-DCBP | Estrogen Receptor Pathway | Cell Proliferation | Proliferative effects on MCF-7 cells | Induces proliferation in an ER-dependent manner |
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Fatty Acid Amide Hydrolase)
The inhibition of enzymes such as acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH) is a key strategy in the treatment of various diseases. AChE inhibitors are used to manage the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov FAAH is an enzyme that degrades endocannabinoids, and its inhibition has therapeutic potential for pain, inflammation, and anxiety. nih.gov
While there is no direct evidence of this compound inhibiting AChE or FAAH, the broader class of benzophenone derivatives has been explored for various enzyme inhibitory activities. The diverse biological effects of benzophenones suggest that they can be tailored to interact with the active sites of different enzymes. The development of specific benzophenone derivatives as enzyme inhibitors would depend on their structural features that allow for selective binding. For example, studies on 3,4-dihydroquinazoline derivatives have shown inhibitory activity against cholinesterase enzymes, indicating that related heterocyclic compounds can be effective inhibitors. nih.gov
In Vitro and In Silico Screening Methodologies in Drug Discovery
Modern drug discovery heavily relies on in vitro (in the lab) and in silico (computational) screening methodologies to identify and optimize new drug candidates. These approaches allow for the rapid screening of large libraries of chemical compounds for potential biological activity, saving time and resources compared to traditional methods.
In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are used to predict the biological activity of compounds based on their chemical structure. nih.govresearchgate.net For instance, as mentioned earlier, molecular docking has been used to identify potential benzophenone-based inhibitors of presenilins for Alzheimer's disease. nih.govresearchgate.net These computational models help in prioritizing compounds for further experimental testing.
In vitro assays are then used to validate the predictions from in silico studies and to further characterize the biological activity of the selected compounds. These assays can range from simple enzyme inhibition tests to more complex cell-based assays that measure cellular responses, such as cell proliferation or the activation of specific signaling pathways. uni.lunih.gov For example, the estrogenic effects of 4,4'-dichlorobenzophenone were confirmed using in vitro fluorescence binding assays and cell proliferation assays. uni.lunih.gov The combination of in silico and in vitro screening provides a powerful platform for the discovery and development of new drugs based on the benzophenone scaffold.
Future Research Directions and Emerging Trends for 3,4 Dichlorobenzophenone
Green Chemistry Principles in Synthesis and Degradation Studies
The future of chemical manufacturing hinges on the adoption of sustainable practices. For 3,4'-Dichlorobenzophenone, this translates into a pressing need for the development of greener synthesis and degradation pathways.
Future Research in Green Synthesis: Traditional synthesis routes, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of catalysts like aluminum chloride, which generate significant waste. Future research will likely focus on replacing these with heterogeneous, reusable catalysts. Crystalline aluminosilicates, such as zeolites, have shown promise in the synthesis of the related 4,4'-isomer and represent a viable path forward for this compound. The goal is to develop processes with higher atom economy, lower energy consumption, and the use of benign solvents.
Emerging Trends in Biodegradation: The environmental persistence of chlorinated aromatic compounds is a significant concern. While studies on the 4,4'-isomer have identified fungal strains capable of its degradation, the biodegradation pathways for this compound remain unexplored. Future research should aim to:
Isolate and identify microbial consortia or enzymes capable of cleaving the stable aromatic rings and dechlorinating the molecule.
Investigate the use of advanced oxidation processes (AOPs), such as photocatalysis with titanium dioxide (TiO₂) or Fenton-like reactions, which could offer effective methods for mineralizing the compound into less harmful substances like CO₂, water, and HCl.
Study the metabolic products of degradation to ensure they are not more toxic than the parent compound.
Development of Advanced Analytical Techniques for Trace Analysis
The potential for this compound to act as a UV filter in consumer products and its classification as a potential endocrine disruptor necessitate the development of sensitive and selective analytical methods for its detection at trace levels in complex environmental and biological matrices. cymitquimica.comnih.gov
Future Research Directions:
Hyphenated Chromatography Techniques: Future efforts will focus on optimizing methods like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer the high selectivity and sensitivity required for detecting concentrations in the nanogram-per-liter (ng/L) range. The use of deuterated internal standards, such as 3,4-Dichlorobenzophenone-d5, will be crucial for accurate quantification. pharmaffiliates.com
Advanced Sample Preparation: Research is needed to develop efficient sample preparation techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), to pre-concentrate the analyte from water, soil, or biological tissue samples, thereby lowering detection limits.
Sensor Development: An emerging trend is the development of portable electrochemical or optical sensors for rapid, in-situ monitoring of environmental contaminants. Designing sensors with molecularly imprinted polymers (MIPs) specific for the 3,4'-isomer could provide a cost-effective tool for real-time environmental screening.
Comprehensive Environmental Risk Assessment of Mixtures and Metabolites
Understanding the environmental fate and toxicological profile of this compound is critical. It is listed as a potential endocrine-disrupting compound, a classification that demands a thorough investigation of its environmental risks. nih.gov
Future Research Focus:
Ecotoxicity Studies: There is a significant data gap regarding the toxicity of this compound to aquatic and terrestrial organisms. Future research must establish key toxicological endpoints, such as the EC₅₀ (half maximal effective concentration) and LC₅₀ (lethal concentration, 50%) for representative species across different trophic levels.
Mixture Toxicity: In the environment, chemicals exist as complex mixtures. It is crucial to investigate the toxicological interactions of this compound with other common pollutants, such as other benzophenone (B1666685) derivatives, pesticides, and pharmaceuticals. These studies should determine whether the effects are additive, synergistic, or antagonistic.
Metabolite Identification and Risk: Research must identify the primary metabolites formed through biological or abiotic degradation. A key objective will be to assess the environmental risk of these transformation products, which may exhibit different toxicity and persistence profiles compared to the parent molecule.
Targeted Therapeutic Applications and Mechanism Elucidation
While not currently used as a therapeutic agent, the chemical scaffold of this compound serves as a valuable building block in organic synthesis for creating more complex molecules with potential biological activity.
Emerging Trends and Research Opportunities:
Synthesis of Bioactive Molecules: this compound has been utilized as a starting material for the preparation of chiral benzyl (B1604629) alcohols. pharmaffiliates.comchemicalbook.com These chiral alcohols are important intermediates in the synthesis of pharmaceuticals and other bioactive compounds. Future research could explore the development of novel synthetic pathways to create libraries of compounds for drug discovery screening.
Mechanism of Action Studies: Given its classification as a potential endocrine disruptor, studies are needed to elucidate its mechanism of action at the molecular level. nih.gov This involves investigating its interaction with nuclear receptors, such as the estrogen and androgen receptors, to understand its potential to interfere with hormonal signaling pathways. This research is vital not only for risk assessment but also for identifying potential therapeutic targets.
Innovative Materials Design and Engineering Applications
The unique substitution pattern of this compound offers distinct advantages in polymer science and materials engineering, providing avenues for the creation of high-performance materials.
Future Research and Applications:
High-Performance Polymers: The use of asymmetric di-halogenated monomers like this compound in the synthesis of polymers such as polysulfones can effectively prevent depolymerization phenomena. google.com This leads to polymers with a narrower molecular weight distribution and enhanced thermal stability. google.com Future work should focus on synthesizing and characterizing a broader range of polyetherketones and polysulfones using this monomer to develop materials for demanding applications in the aerospace and electronics industries.
Photostabilizers and UV Filters: Its identity as a benzophenone derivative suggests potential as a UV absorber. cymitquimica.com Research is needed to quantify its UV absorption spectrum and photostability to evaluate its efficacy as a UV filter in plastics, coatings, and cosmetics, offering an alternative to more commonly used derivatives.
Functionalized Materials: The chlorine atoms on the benzophenone core provide reactive sites for further chemical modification. This opens up possibilities for grafting this compound onto other polymer backbones or surfaces to impart specific properties, such as UV resistance, flame retardancy, or altered hydrophobicity.
Q & A
Q. What are the key physical and chemical properties of 3,4'-Dichlorobenzophenone, and how do they compare to its isomers?
Answer: this compound (CAS 6284-79-3) has a molecular weight of 251.11 g/mol and a melting point of 100–104°C . Compared to its isomer 4,4'-Dichlorobenzophenone (CAS 90-98-2; mp 144–146°C, bp 353°C), the meta-para substitution pattern in this compound reduces molecular symmetry, leading to distinct thermal and spectroscopic behaviors. For example, the lower melting point of the 3,4' isomer reflects weaker intermolecular forces due to asymmetric packing in the crystal lattice .
Q. What synthetic routes are available for this compound, and what are their limitations?
Answer: A common method involves Friedel-Crafts acylation using 3-chlorobenzoyl chloride and chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, this method may yield mixed isomers due to competing reaction pathways. Alternative routes include halogenation of benzophenone derivatives, but regioselectivity challenges arise due to competing ortho and para substitution . For purity optimization, column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to separate isomers .
Key Reaction Conditions:
Q. How can spectroscopic techniques characterize this compound?
Answer:
- FT-IR : The carbonyl (C=O) stretch appears at ~1660 cm⁻¹, with Cl–C aromatic bending modes at 600–800 cm⁻¹. Asymmetry in the 3,4' isomer splits these peaks compared to the symmetric 4,4' isomer .
- FT-Raman : Enhanced sensitivity to aromatic ring vibrations (e.g., C–Cl stretches at 300–400 cm⁻¹) .
- UV-Vis : Absorption maxima near 280 nm (π→π* transitions), with molar absorptivity differences between isomers due to electronic effects .
- NMR : ¹H NMR shows distinct splitting patterns for aromatic protons (e.g., meta and para substituents yield complex multiplet signals) .
Advanced Research Questions
Q. What conformational insights exist for this compound, and how do they influence reactivity?
Answer: Theoretical (DFT) and experimental (Lanthanide-Induced Shift, LIS) studies reveal a helical conformation with a dihedral angle of 36° between phenyl and carbonyl planes. The 3,4' isomer exhibits a two-fold rotational barrier of 20.4 kJ/mol, favoring a disrotatory mechanism during ring rotation. Steric interactions between the meta-chloro group and lanthanide probes (e.g., Eu(fod)₃) shift the equilibrium toward a 56% trans conformer population . These steric effects impact reactivity in catalysis, as bulky substituents hinder planar transition states .
Key Computational Parameters:
Q. How does this compound behave in environmental systems, and what analytical methods detect its degradation?
Answer: While 4,4'-Dichlorobenzophenone is a known metabolite of DDT degradation by fungi (e.g., Xerocomus chrysenteron), the environmental fate of the 3,4' isomer is less studied . Analytical protocols for related compounds include:
- GC-MS : Electron-impact ionization (70 eV) with a DB-5MS column (30 m × 0.25 mm). Detection limits: ~0.1 µg/L in water .
- HPLC-UV : C18 column, acetonitrile/water (70:30) mobile phase, λ = 254 nm .
- Ecotoxicity Assays : Daphnia magna acute toxicity tests (LC₅₀ = 9.00E−03 mg/L for 4,4' isomer; extrapolate cautiously for 3,4' isomer) .
Q. What contradictions exist in experimental vs. computational data for this compound?
Answer: Discrepancies arise in conformational analysis:
- Theoretical Models : Predict a 36° dihedral angle .
- Experimental LIS : Suggests 26° for the dominant conformer .
This gap may stem from solvent effects (calculations assume gas phase) or lanthanide complexation altering electron density. Researchers should validate computational results with solvent-phase NMR or X-ray crystallography .
Q. How can DFT calculations guide the design of this compound derivatives for material science?
Answer: DFT studies (B3LYP/6-311++G(d,p)) optimize electronic properties:
- HOMO-LUMO Gaps : ~4.5 eV, indicating potential as a UV absorber .
- Hyperpolarizability : Moderate β values (~50 × 10⁻³⁰ esu) suggest nonlinear optical applications .
Synthetic modifications (e.g., fluorination at para positions) can tune these properties, as seen in analogs like 4,4'-difluorobenzophenone .
Q. Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
